seco Rapamycin Sodium Salt
Overview
Description
Scientific Research Applications
Secorapamycin A monosodium has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Seco Rapamycin Sodium Salt, a nonenzyme-dependent degradation product of Rapamycin, primarily targets the mammalian target of rapamycin (mTOR) protein . The mTOR protein is a critical regulator of cellular growth and metabolism, and it plays a significant role in nutrient sensing .
Mode of Action
This compound interacts with its target, the mTOR protein, in a unique way. While it poorly activates mTOR, it mimics Rapamycin in its ability to inhibit the proteasome . This interaction leads to changes in the cellular environment, affecting various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting the proteasome, this compound can affect protein degradation and synthesis, impacting this pathway and its downstream effects.
Pharmacokinetics
This compound is a degradation product of Rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . These properties impact the bioavailability of the compound, influencing its distribution and elimination in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to mimic Rapamycin’s inhibition of the proteasome . This results in changes in protein degradation and synthesis, affecting cellular growth and metabolism. It’s important to note that this compound has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .
Biochemical Analysis
Biochemical Properties
Seco Rapamycin Sodium Salt interacts with various biomolecules in biochemical reactions. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay . This suggests that this compound may interact with enzymes, proteins, and other biomolecules differently than Rapamycin .
Cellular Effects
The effects of this compound on cells and cellular processes are not as potent as Rapamycin . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Despite being a degradation product of Rapamycin, this compound has a unique mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secorapamycin A monosodium is synthesized through the ring-opening of rapamycin. This process involves ester hydration followed by dehydration . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: Industrial production of secorapamycin A monosodium involves large-scale fermentation of Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification to obtain the desired degradation product . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of secorapamycin A monosodium .
Comparison with Similar Compounds
- Rapamycin
- Ascomycin
- Tricolimus
Properties
IUPAC Name |
sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSBJYMPJMFNS-OWGFPTNRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H78NNaO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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